REACTION_CXSMILES
|
S(O)(O)(=O)=O.[CH3:6][O:7][C:8](=[O:12])[CH2:9][CH2:10][NH2:11].CO.C(N(CC)CC)C.[CH2:22]([O:24]C(Cl)=O)C>C(OCC)(=O)C.C(=S)=S>[CH3:6][O:7][C:8]([CH2:9][CH2:10][N:11]=[C:22]=[O:24])=[O:12] |f:0.1|
|
Name
|
β-alanine-methylester sulfate
|
Quantity
|
603.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.COC(CCN)=O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
288 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
235 mL
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at 10° C. or less for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at a freezing point
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction solution was subjected to liquid separation with ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracted ethyl acetate layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CCN=C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |